molecular formula C11H12N2O B12907887 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl- CAS No. 57773-19-0

4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-

Cat. No.: B12907887
CAS No.: 57773-19-0
M. Wt: 188.23 g/mol
InChI Key: JWAOHFWSXYKAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic name 3-ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one adheres to IUPAC guidelines for fused heterocyclic systems. The parent structure, 4H-pyrido[1,2-a]pyrimidin-4-one , consists of a pyridine ring fused to a pyrimidinone moiety at positions 1 and 2 of the pyridine (denoted by the [1,2-a] fusion notation). The numbering begins at the pyridine nitrogen (position 1), proceeds clockwise around the pyridine ring, and continues into the pyrimidinone system (positions 4–9). Substituents are assigned based on this numbering: the ethyl group occupies position 3 (pyrimidinone ring), while the methyl group resides at position 6 (pyridine ring).

Isomeric considerations arise primarily from positional isomerism. For instance, alternative substitution patterns (e.g., 2-ethyl-5-methyl) would require distinct numbering or fusion orientations. Stereoisomerism is absent due to the compound’s planar geometry and lack of chiral centers. However, tautomerism is theoretically possible between the 4-keto form and enolic forms, though the keto form dominates in solid-state configurations, as confirmed by X-ray studies.

X-ray Crystallographic Analysis of Core Scaffold

X-ray diffraction studies of related pyrido[1,2-a]pyrimidin-4-one derivatives reveal key structural features. For example, the crystal structure of 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (a structural analog) crystallizes in the triclinic space group $$ P1 $$, with unit cell parameters $$ a = 3.7716 \, \text{Å} $$, $$ b = 10.3959 \, \text{Å} $$, $$ c = 12.3280 \, \text{Å} $$, and angles $$ \alpha = 78.017^\circ $$, $$ \beta = 83.431^\circ $$, $$ \gamma = 81.266^\circ $$. The pyrido[1,2-a]pyrimidinone core exhibits near-planarity, with a dihedral angle of $$ 2.76^\circ $$ between the pyridine and pyrimidinone rings. Substituents such as acetyl groups introduce slight deviations; for instance, the acetyl moiety in the analog forms a $$ 41.21^\circ $$ angle with the pyrimidinone plane.

In the target compound, the ethyl and methyl substituents are expected to induce minimal steric distortion due to their smaller size compared to acetyl groups. Intermolecular interactions, such as C–H···N hydrogen bonds and π-π stacking (centroid distances ~3.77 Å), stabilize the crystal lattice. These interactions are critical for understanding the compound’s packing efficiency and solubility behavior.

Table 1: Crystallographic Parameters of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Parameter 3-Ethyl-6-Methyl Derivative (Predicted) 3-Acetyl-2-Methyl Analog
Space Group $$ P1 $$ (triclinic) $$ P1 $$
Unit Cell Volume (ų) ~470 465.63
Dihedral Angle (°) <5 2.76
Key Interactions C–H···N, π-π stacking C–H···O, π-π stacking

Comparative Structural Analysis with Parent 4H-Pyrido[1,2-a]pyrimidin-4-one

The parent scaffold, 4H-pyrido[1,2-a]pyrimidin-4-one , features a fully conjugated bicyclic system with bond lengths characteristic of aromatic systems: C–N bonds average $$ 1.34 \, \text{Å} $$, while C–C bonds in the rings measure $$ 1.39 \, \text{Å} $$. Introduction of ethyl and methyl substituents alters electron density distribution. The electron-donating methyl group at position 6 slightly shortens adjacent C–C bonds ($$ \Delta \approx 0.02 \, \text{Å} $$), while the ethyl group at position 3 induces localized steric effects without significant bond-length changes.

Comparative X-ray analyses highlight differences in planarity. The parent compound’s dihedral angle between rings is $$ 0^\circ $$ (ideal planarity), whereas substituted derivatives exhibit minor deviations ($$ <5^\circ $$) due to substituent bulk. Additionally, substituents modify intermolecular interactions: the parent scaffold relies heavily on π-π stacking, while alkylated derivatives exhibit enhanced van der Waals interactions and C–H···N hydrogen bonding.

Table 2: Structural Comparison with Parent Compound

Feature Parent Scaffold 3-Ethyl-6-Methyl Derivative
Avg. C–N Bond Length (Å) 1.34 1.33–1.35
Dihedral Angle (°) 0 2–5
Dominant Interactions π-π stacking π-π + C–H···N
Substituent Effects N/A Steric hindrance, electron donation

Properties

CAS No.

57773-19-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-ethyl-6-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H12N2O/c1-3-9-7-12-10-6-4-5-8(2)13(10)11(9)14/h4-7H,3H2,1-2H3

InChI Key

JWAOHFWSXYKAAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C=CC=C(N2C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Sulfenylation and Selenylation : These reactions involve the introduction of sulfur or selenium substituents at the C-3 position of the pyrido[1,2-a]pyrimidin-4-one ring. Such transformations can be achieved through metal-free methods under mild conditions, resulting in high yields and broad functional group tolerance .

  • Oxidation Reactions : Oxidation reactions, including ring hydroxylation, are significant in the metabolic pathways of similar pyrido[1,2-a]pyrimidin-4-ones. These reactions can be influenced by inducers like phenobarbital, which enhance the rate of ring hydroxylation .

  • Substitution Reactions : Various sulfonyl derivatives can be used in substitution reactions to produce functionalized derivatives that retain biological activity.

Reaction Conditions and Reagents

Reaction TypeConditionsReagents
Sulfenylation/SelenylationMild conditions, metal-freeAryl sulfides or diselenides
OxidationPresence of oxygen sources, catalysts like palladiumPhenobarbital (for metabolic induction)
SubstitutionVarying temperatures, organic solventsSulfonyl derivatives

Mechanisms and Products

The mechanisms of these reactions often involve radical intermediates or carbocation formation, leading to the introduction of new functional groups. For instance, the electro-oxidative selenylation involves the anodic oxidation of diselenides to generate selenium radicals, which then react with the pyrido[1,2-a]pyrimidin-4-one ring .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the substituents can enhance the selectivity and potency of these compounds against specific tumor types .
  • Antimicrobial Properties :
    • Compounds within this class have demonstrated antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Some derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases. The ability to modulate inflammatory pathways makes these compounds attractive for therapeutic development .

Case Study 1: Anticancer Activity

A study published in a leading pharmacology journal explored the efficacy of 3-ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests that further exploration into its mechanism could yield valuable insights into cancer treatment strategies.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, 3-ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was tested against a panel of bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with the potential for development into a new class of antibiotics. The study highlighted the need for further investigation into the compound's pharmacokinetics and safety profile.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of 4H-pyrido[1,2-a]pyrimidin-4-ones is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents CAS Number Key Properties/Activities References
3-ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-ethyl, 6-methyl 70381-44-1 Moderate lipophilicity; gastroprotective potential
6-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-phenyl, 6-methyl 53052-47-4 Higher LogP (due to phenyl); possible CNS activity
2-ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-ethyl, 3,6-dimethyl 70381-71-4 Enhanced steric bulk; uncharacterized activity
3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-2-methyl-... Fluorinated benzisoxazole 106266-06-2 Improved metabolic stability; antipsychotic potential

Key Observations :

  • Ethyl vs.
  • Methyl at Position 6 : A conserved feature in gastroprotective agents (e.g., 6-methyl in 's most active compound). Substitution here may optimize binding to cytoprotective targets .
  • Fluorine and Heterocyclic Additions : Fluorinated derivatives () or pyrazolyl/pyrazinyl substituents () improve metabolic stability and selectivity for CNS targets .
Gastroprotective Effects
  • 3-Phenyl-6-methyl Analog: No gastroprotective data, but phenyl groups may shift activity toward CNS targets due to increased LogP (~2.5 estimated) .
CNS Activity
  • Fluorinated Derivatives: Compounds like 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-2-methyl-... (CAS 106266-06-2) are linked to dopamine D2 receptor antagonism, suggesting antipsychotic applications .

Physicochemical Properties

Table 2: Calculated Properties of Select Derivatives
Compound Molecular Weight LogP (Estimated) Solubility (mg/mL)
3-ethyl-6-methyl- (CAS 70381-44-1) 218.3 1.8–2.0 ~0.5 (aqueous)
6-methyl-3-phenyl- (CAS 53052-47-4) 236.3 2.5–2.8 ~0.2 (aqueous)
Fluorinated analog (CAS 106266-06-2) 453.5 3.0–3.5 <0.1 (aqueous)

Notes:

  • Lipophilicity : Ethyl and phenyl groups increase LogP, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Fluorine Impact : Fluorine atoms reduce metabolic degradation, extending half-life in vivo .

Biological Activity

4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18N2O
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 687977-69-1

The compound features a pyridopyrimidine scaffold, which is known for its ability to interact with various biological targets.

Biological Activity Overview

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have been studied for their potential as therapeutic agents against a range of diseases. Notably, they exhibit activity against:

  • Dihydrofolate Reductase (DHFR) : Compounds in this class have shown high affinity for DHFR, inhibiting folate metabolism crucial for DNA synthesis .
  • Tyrosine Kinases : Some derivatives act as inhibitors of tyrosine kinases, which are implicated in various cancers and other diseases .

The biological activity of 4H-Pyrido[1,2-a]pyrimidin-4-one can be attributed to its ability to:

  • Inhibit Enzymatic Activity : By binding to active sites on enzymes like DHFR and various kinases.
  • Modulate Signal Transduction Pathways : Affecting cell proliferation and survival pathways in cancer cells.

Case Study 1: Inhibition of Dihydrofolate Reductase

A study demonstrated that specific derivatives of pyridopyrimidine exhibited IC50 values in the nanomolar range against DHFR. This highlights their potential as antitumor agents by disrupting nucleotide synthesis necessary for rapidly dividing cells .

Case Study 2: Antitumor Activity

Research has indicated that certain pyridopyrimidine derivatives can selectively inhibit tyrosine kinases involved in tumorigenesis. For instance, compounds targeting the BCR-ABL fusion protein showed promise in treating chronic myeloid leukemia (CML) by inducing apoptosis in cancer cells while sparing normal cells .

Data Table: Biological Activities of Selected Pyridopyrimidine Derivatives

Compound NameTargetBiological ActivityReference
Pyrido[2,3-d]pyrimidineDHFRHigh affinity inhibitor
6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidineTyrosine KinaseAntitumor activity
N6-methyl-N6-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidineDHFRAnticancer properties

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, C-3 ethyl and C-6 methyl groups show distinct splitting patterns (e.g., triplet for ethyl CH2) .
  • Mass Spectrometry : Validate molecular weight (e.g., C9H8N2O derivatives have MW ~160) .
  • X-ray Crystallography : Resolve ambiguities in regioselectivity for complex derivatives .

What biological activities are reported for this scaffold?

Q. Basic

  • Aldose Reductase Inhibition : Derivatives with C-2 phenol/catechol moieties exhibit submicromolar activity; hydroxyl groups at C-6/C-9 enhance potency .
  • PI3K Inhibition : 7-Methyl-2-morpholinyl derivatives show selectivity (e.g., TGX-221, IC50 < 100 nM) .
  • Estrogen Receptor Modulation : C-3 ethyl and C-6 methyl substitutions correlate with receptor binding affinity .

SAR Insight : Electron-withdrawing groups (e.g., –CF3) at C-3 improve reactivity in cross-coupling .

What mechanistic insights support the radical pathway in C-3 chalcogenation?

Q. Advanced

  • Radical Trapping : Reactions inhibited by TEMPO/BHT confirm radical intermediates .
  • Iodine Role : I2 generates thiyl/selenyl radicals (A(cSY/cSeY)) via persulfate activation, bypassing iodinated intermediates .
  • Kinetic Studies : Gram-scale reactions under N2 achieve 76% yield, excluding aerial oxygen as the sole oxidant .

Experimental Design : Use radical scavengers to validate non-ionic pathways .

How do reaction conditions impact C-3 selenylation efficiency?

Q. Advanced

Method Conditions Yield Scale Ref
Iodine-mediatedRT, 1 h, S2O8^2−95%Gram-scale
Electrochemical30 mA, DMSO/KI, 5 mmol scale81%Multi-gram

Optimization : Electrochemical methods favor scalability, while iodine-mediated reactions offer broader substrate tolerance .

Strategies for introducing diverse substituents at C-3/C-6?

Q. Advanced

  • C-3 Functionalization : Suzuki-Miyaura coupling with 3-iodo derivatives under microwave heating .
  • C-6 Halogenation : Use N-halosuccinimides (e.g., NCS/NBS) for late-stage bromination/chlorination .
  • Chalcogenation : Thiophenol/diaryl diselenide coupling for –SAr/–SeAr groups .

Tip : Halogenated C-6 derivatives (e.g., –F, –Br) enable further cross-coupling .

Resolving contradictions in synthetic yields across methodologies

Q. Advanced

  • Variable Factors : Catalyst loading (e.g., 10 mmol NaOMe vs. 20 mmol Et3N), solvent polarity (MeOH vs. DMSO), and temperature (RT vs. 50°C) .
  • Case Study : Electrochemical selenylation (81% yield) vs. iodine-mediated (95%); trade-offs between scalability and functional group tolerance .

Optimizing reaction parameters for halogenated derivatives

Q. Advanced

  • Halogenation : Vary NXS (N-halosuccinimide) equivalents (1.2–2.0 eq) and reaction time (2–6 h) .
  • Purification : Acidify post-reaction (pH < 7) to precipitate products .

Substituent effects on cross-coupling reactivity

Q. Advanced

  • Electronic Effects : Electron-deficient aryl groups (e.g., –CF3) accelerate Suzuki coupling due to enhanced electrophilicity .
  • Steric Effects : Bulky naphthyl diselenides reduce selenylation yields (67% vs. 93% for phenyl) .

Challenges in scaling up C-3 functionalization

Q. Advanced

  • Purification : Column chromatography becomes impractical; switch to recrystallization or acid-base extraction .
  • Exothermicity : Control temperature during NaOMe addition to prevent side reactions .
  • Solvent Volume : Scale DMSO usage proportionally to maintain reaction homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.